(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
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Overview
Description
The compound “(3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol” is a complex organic molecule that features a cyclopentane ring fused with a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopentane and dioxolane rings, followed by the introduction of the tert-butyldiphenylsilyloxy group. Common reagents and conditions used in these reactions may include:
Cyclization reactions: to form the cyclopentane and dioxolane rings.
Protection and deprotection steps: to introduce and remove protecting groups.
Silylation reactions: to introduce the tert-butyldiphenylsilyloxy group.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution reagents: such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: As a potential drug candidate or intermediate in drug synthesis.
Industry: As a specialty chemical in the production of materials or other chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in chemical reactions: Acting as a catalyst or intermediate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other silyl-protected alcohols or molecules with similar ring structures. Examples include:
- (3aS,4R,6aS)-4-((tert-butyldimethylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
- (3aS,4R,6aS)-4-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-one
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and chiral centers, which may confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C25H32O4Si |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(3aS,4R,6aS)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C25H32O4Si/c1-23(2,3)30(19-12-8-6-9-13-19,20-14-10-7-11-15-20)27-18-25(26)17-16-21-22(25)29-24(4,5)28-21/h6-17,21-22,26H,18H2,1-5H3/t21-,22-,25+/m0/s1 |
InChI Key |
BHPIVQLBDRIAMT-WRALFONMSA-N |
Isomeric SMILES |
CC1(O[C@H]2C=C[C@]([C@H]2O1)(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C |
Canonical SMILES |
CC1(OC2C=CC(C2O1)(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O)C |
Origin of Product |
United States |
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